2-(Trifluormethylsulfanyl)acetamid
Overview
Description
2-(Trifluormethylsulfanyl)acetamid is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an acetamide moiety
Preparation Methods
The synthesis of 2-(Trifluormethylsulfanyl)acetamid typically involves the reaction of trifluoromethylthiol with acetamide under controlled conditions. One common method includes the use of trifluoromethylthiol and acetamide in the presence of a base such as sodium hydroxide, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Trifluormethylsulfanyl)acetamid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(Trifluormethylsulfanyl)acetamid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluormethylsulfanyl)acetamid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes such as dihydrofolate reductase, leading to antimicrobial and anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
2-(Trifluormethylsulfanyl)acetamid can be compared with other trifluoromethylated compounds such as:
2,2,2-Trifluoroacetamide: Similar in structure but lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Trifluoromethanesulfonamide: Contains a sulfonamide group instead of an acetamide, leading to different chemical properties and applications.
Trifluoromethylthiol: The precursor to this compound, used in various synthetic applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and sulfanyl groups, which confer distinct chemical reactivity and stability, making it valuable in diverse research and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethylsulfanyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NOS/c4-3(5,6)9-1-2(7)8/h1H2,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQQZCNBLZBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297366 | |
Record name | 2-[(Trifluoromethyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-79-7 | |
Record name | 2-[(Trifluoromethyl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1737-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Trifluoromethyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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